6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group, piperazine ring, and pyrazolo[3,4-d]pyrimidine scaffold. Researchers have reported various synthetic routes, but one common approach includes cyclization reactions and subsequent functional group modifications .
Molecular Structure Analysis
The molecular structure consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a piperazine ring attached. The fluorine atom enhances its pharmacological properties, while the piperazine moiety contributes to its bioactivity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. These reactions play a crucial role in its stability, reactivity, and pharmacological behavior .
Safety and Hazards
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7/c28-20-11-13-22(14-12-20)33-15-17-34(18-16-33)27-31-25(30-21-7-3-1-4-8-21)24-19-29-35(26(24)32-27)23-9-5-2-6-10-23/h1-14,19H,15-18H2,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMNBUMMAFWBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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